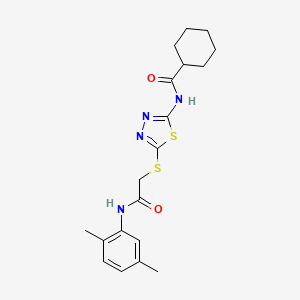
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound featuring a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The structural components of this compound contribute significantly to its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structure includes:
- A thiadiazole ring , known for its potential in various biological activities.
- An amide bond , which can undergo hydrolysis under specific conditions.
- A dimethylphenyl group , enhancing the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Thiadiazole derivatives, including the specified compound, have shown promising antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:
- Minimum Inhibitory Concentration (MIC) studies demonstrate that certain thiadiazole derivatives exhibit lower MIC values than established antibiotics like streptomycin and fluconazole against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | S. aureus |
| Itraconazole | 47.5 | A. niger |
Anticancer Activity
The anticancer potential of the compound is attributed to its ability to inhibit key enzymes involved in cancer progression. The mechanisms include:
- Inhibition of RNA and DNA synthesis , which is crucial for cancer cell proliferation.
- Targeting specific kinases that play significant roles in tumorigenesis .
Studies have indicated that thiadiazole derivatives can effectively induce apoptosis in cancer cells and inhibit cell division by interfering with DNA replication processes .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed various thiadiazole derivatives against a range of bacterial and fungal pathogens. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
- The compound demonstrated notable efficacy against resistant strains, suggesting its potential as a lead candidate for drug development .
-
Anticancer Mechanism Investigation :
- Another study focused on the anticancer mechanisms of thiadiazole derivatives, highlighting their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
- Molecular docking studies revealed strong binding affinities between the compound and DHFR, suggesting a promising avenue for further research into its anticancer applications .
Propriétés
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-12-8-9-13(2)15(10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGKFCNSZZDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














